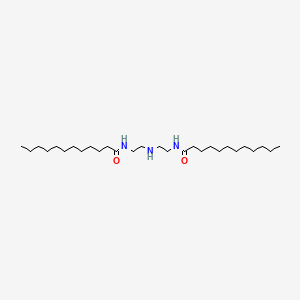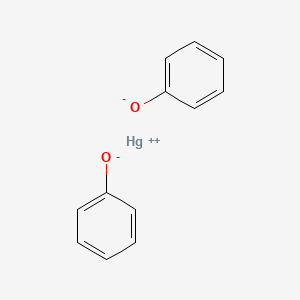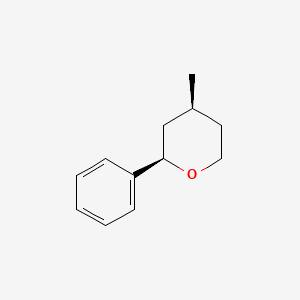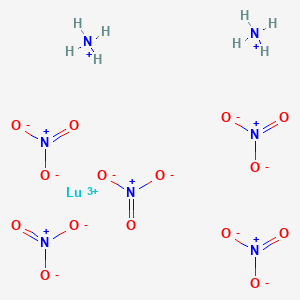![molecular formula C12H25ClN2O B12645499 4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride CAS No. 7462-87-5](/img/structure/B12645499.png)
4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride is a compound that features both morpholine and azepane moieties Morpholine is a heterocyclic amine with both amine and ether functional groups, while azepane is a seven-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Azepan-1-yl)ethyl]morpholine typically involves the reaction of morpholine with an azepane derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 2-chloroethylazepane under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and crystallization to obtain the hydrochloride salt form. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or azepane moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine derivatives: Compounds like 4-(2-aminoethyl)morpholine share similar structural features and chemical properties.
Azepane derivatives: Compounds such as N-[2-(azepan-1-yl)ethyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide have related structures and applications.
Uniqueness
4-[2-(Azepan-1-yl)ethyl]morpholine;hydrochloride is unique due to the combination of morpholine and azepane moieties in a single molecule. This dual functionality provides a versatile platform for various chemical reactions and applications, distinguishing it from other compounds with only one of these moieties.
Propriétés
Numéro CAS |
7462-87-5 |
|---|---|
Formule moléculaire |
C12H25ClN2O |
Poids moléculaire |
248.79 g/mol |
Nom IUPAC |
4-[2-(azepan-1-yl)ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H24N2O.ClH/c1-2-4-6-13(5-3-1)7-8-14-9-11-15-12-10-14;/h1-12H2;1H |
Clé InChI |
HLXFIIXSPQTJFZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CCN2CCOCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)





![3-Methyl-1-[2-(4-nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12645481.png)


